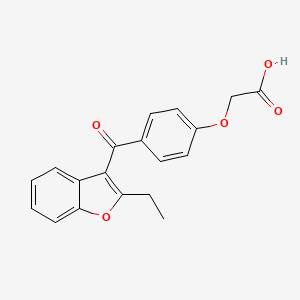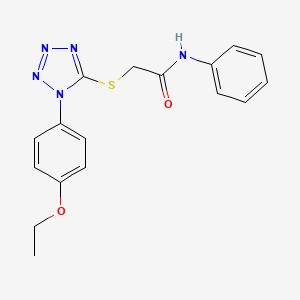
1-butyl-2,5-dimethyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-丁基-2,5-二甲基-1H-吡咯是一种属于吡咯家族的有机化合物。吡咯是含有氮原子作为杂原子的五元杂环芳香族化合物。这种特殊的化合物,其分子式为 C10H17N,以其在吡咯环上存在丁基和二甲基取代基为特征。 吡咯因其生物学和化学意义而闻名,使其在各个研究和工业领域都具有价值 .
准备方法
1-丁基-2,5-二甲基-1H-吡咯的合成可以通过多种方法实现。一种常见的途径涉及 Paal-Knorr 合成,其中 2,5-己二酮在酸性条件下与丁胺反应,生成所需的吡咯衍生物。 另一种方法包括在催化剂存在下,2,5-二甲基呋喃与丁胺缩合 。工业生产方法通常利用这些合成路线,因为它们效率高且收率高。
化学反应分析
科学研究应用
1-丁基-2,5-二甲基-1H-吡咯在科学研究中具有多种应用:
化学: 它充当合成更复杂杂环化合物的构件,并用于开发新材料。
生物学: 吡咯衍生物因其潜在的生物活性而被研究,包括抗菌、抗癌和抗炎特性。
医学: 研究正在进行中,以探索吡咯类化合物在治疗各种疾病方面的治疗潜力。
作用机制
1-丁基-2,5-二甲基-1H-吡咯的作用机制涉及其与特定分子靶标的相互作用。在生物系统中,它可以与酶和受体相互作用,调节它们的活性。确切的途径和靶标取决于具体的应用和正在研究的衍生物。 例如,在抗菌研究中,它可能会抑制细菌酶,导致细胞死亡 .
相似化合物的比较
1-丁基-2,5-二甲基-1H-吡咯可以与其他吡咯衍生物进行比较,例如:
2,5-二甲基-1H-吡咯: 缺少丁基取代基,导致不同的化学和生物学特性。
1-丁基-1H-吡咯: 缺少二甲基取代基,影响其反应性和应用。
1-丁基-2,5-二甲基-3,4-二氢-1H-吡咯: 一种具有不同化学行为的还原形式.
这些比较突出了 1-丁基-2,5-二甲基-1H-吡咯的独特特性,使其成为各种研究和工业应用中的一种有价值的化合物。
属性
CAS 编号 |
20282-40-0 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.25 g/mol |
IUPAC 名称 |
1-butyl-2,5-dimethylpyrrole |
InChI |
InChI=1S/C10H17N/c1-4-5-8-11-9(2)6-7-10(11)3/h6-7H,4-5,8H2,1-3H3 |
InChI 键 |
JGKOPBGMDUJNPF-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=CC=C1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,9-Dichloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976028.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11976047.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11976049.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11976053.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)
